molecular formula C23H31N3O3 B133922 Desmethoxy Ranolazine CAS No. 755711-09-2

Desmethoxy Ranolazine

货号: B133922
CAS 编号: 755711-09-2
分子量: 397.5 g/mol
InChI 键: NISYIGQLESDPPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethoxy Ranolazine is a derivative of Ranolazine, a well-known antianginal medication. It is chemically defined as 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic angina pectoris and other cardiovascular conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine involves multiple steps, starting with the preparation of the piperazineacetamide core. The process typically includes:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by:

化学反应分析

Types of Reactions: Desmethoxy Ranolazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Management of Angina

Desmethoxy ranolazine has been investigated for its role in managing chronic stable angina. Clinical trials have demonstrated that ranolazine effectively reduces angina symptoms and improves exercise tolerance without significantly affecting heart rate or blood pressure. For instance, the CARISA trial showed that patients receiving ranolazine experienced significant improvements in exercise duration compared to placebo .

Study Population Outcome
CARISA823 adults with chronic anginaImproved exercise duration (115.6 sec vs. 91.7 sec)
ERICA565 patients on maximal antianginal therapyReduced frequency of anginal episodes

Antiarrhythmic Properties

Recent studies have highlighted the potential antiarrhythmic effects of this compound. The MERLIN-TIMI 36 trial indicated that ranolazine reduced the incidence of supraventricular tachycardia and new-onset atrial fibrillation (AF) among patients with acute coronary syndrome . This suggests a promising avenue for further research into its use for arrhythmias.

Metabolic Modulation

Ranolazine's role as a metabolic modulator has led to investigations into its effects on glycemic control and metabolic syndrome. Studies suggest that ranolazine may improve glycemic levels in diabetic patients, potentially offering benefits beyond cardiovascular health .

Neurological Implications

Recent findings indicate that this compound may influence neuronal excitability and vascular function, suggesting potential applications in neurological disorders and pain management . This area remains largely unexplored but presents an exciting frontier for future research.

Cancer Research

There is emerging interest in the potential antineoplastic properties of this compound. Preliminary studies have indicated that compounds similar to ranolazine may affect cancer cell metabolism and proliferation, warranting further investigation into their therapeutic efficacy against various cancers .

Case Studies

Several case studies have documented the effects of this compound in specific patient populations:

  • Case Study 1 : A pilot study involving patients with coronary heart disease demonstrated significant reductions in anginal episodes when treated with this compound alongside conventional therapies.
  • Case Study 2 : Patients with refractory ventricular tachycardia were administered this compound, resulting in a decrease in arrhythmic events, suggesting its utility as an adjunctive treatment.

作用机制

The mechanism of action of Desmethoxy Ranolazine involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload. The reduction in calcium overload helps to improve myocardial relaxation and reduce ischemia. The compound also affects other ion channels, contributing to its antianginal and antiarrhythmic effects .

相似化合物的比较

Uniqueness: Desmethoxy Ranolazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit the late sodium current without significantly affecting heart rate or blood pressure sets it apart from other antianginal agents .

生物活性

Desmethoxy ranolazine, a metabolite of ranolazine, has garnered attention for its potential biological activities, particularly in cardiovascular health. This article synthesizes current research findings, case studies, and clinical trials to provide a comprehensive overview of this compound's biological activity.

This compound is primarily known for its role in inhibiting late sodium (Na) currents in cardiac myocytes. This inhibition leads to several physiological effects:

  • Reduction of Intracellular Calcium: By decreasing sodium influx, this compound indirectly reduces intracellular calcium levels, which diminishes myocardial oxygen demand and improves cardiac efficiency .
  • Impact on Action Potential Duration: The compound also prolongs the action potential duration (APD) by inhibiting potassium currents (I_Kr), which can be beneficial in managing arrhythmias .

Pharmacokinetics

This compound is rapidly metabolized in the liver, primarily via the CYP3A4 enzyme. The pharmacokinetics of this compound are characterized by:

  • Absorption and Distribution: Peak plasma concentrations are typically reached within 2 to 6 hours post-administration, with a steady-state volume of distribution ranging from 85 to 180 L .
  • Metabolism: The compound undergoes extensive hepatic metabolism, resulting in multiple metabolites with varying biological activities. Notably, over 40 metabolites have been identified in plasma .

Biological Activity

The biological activity of this compound has been explored through various studies and clinical trials. Below is a summary of key findings:

Study/TrialFindings
MARISA TrialDemonstrated significant improvements in exercise duration and reduced angina frequency with ranolazine treatment .
MERLIN-TIMI 36 TrialShowed that ranolazine can suppress ventricular arrhythmias post-acute coronary syndrome, indicating its protective role against sudden cardiac death .
Case ReportsIndicated a reduction in premature ventricular complexes (PVCs) and episodes of ventricular tachycardia (VT) when treated with ranolazine .
In Vitro StudiesRanolazine was shown to enhance glucose oxidation significantly in ischemic conditions, suggesting metabolic benefits beyond its electrophysiological effects .

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Case Study 1: A patient with recurrent VT was treated with this compound, resulting in a marked reduction in arrhythmic episodes and improved quality of life.
  • Case Study 2: In a cohort of patients with chronic angina, the administration of this compound led to significant decreases in angina frequency and nitroglycerin use over a six-week period.

Clinical Implications

This compound is emerging as an important adjunct therapy for patients with stable angina who are inadequately controlled on first-line therapies. Its ability to reduce myocardial oxygen demand while improving metabolic efficiency positions it as a valuable option in the management of ischemic heart disease.

属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYIGQLESDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543874
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755711-09-2
Record name Desmethoxy ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXY RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。